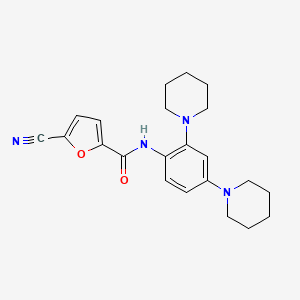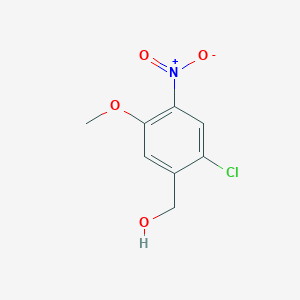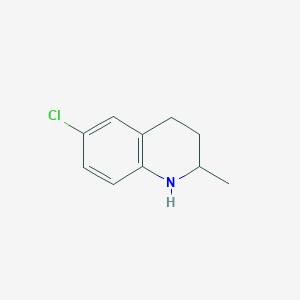![molecular formula C13H9NO3 B8724377 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-](/img/structure/B8724377.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- can be achieved through various methods. One common approach involves the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives . Another method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . For example, the compound can be oxidized to form quinones or reduced to form dihydro derivatives .
Aplicaciones Científicas De Investigación
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are studied for their potential as anti-cancer, anti-malarial, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific isoquinoline derivative and its intended application .
Comparación Con Compuestos Similares
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- can be compared with other isoquinoline derivatives such as tetrahydroisoquinoline and benzimidazo[2,1-a]isoquinoline . While these compounds share a similar core structure, they differ in their functional groups and biological activities . For instance, tetrahydroisoquinoline is known for its neurotoxic effects, whereas benzimidazo[2,1-a]isoquinoline has been studied for its anti-cancer properties .
Propiedades
Fórmula molecular |
C13H9NO3 |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H9NO3/c15-7-14-12(16)9-5-1-3-8-4-2-6-10(11(8)9)13(14)17/h1-6,15H,7H2 |
Clave InChI |
GCGGQWFLXONULJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,5-Dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8724307.png)



![4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene](/img/structure/B8724330.png)






![5,6-dihydro-2-mercapto-4H-imidazo [4,5,1-ij]quinoline](/img/structure/B8724371.png)


